2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents : Compounds with similar structures, such as pyridonecarboxylic acids, have been studied for their antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, which showed significant antibacterial activity and were deemed worthy of further biological study (Egawa et al., 1984).
Vitamin B6 Antagonists : Research by Korytnyk and Angelino (1977) involved modifying the 2-methyl group of pyridoxol, which included the introduction of 2-halo substituents, showing growth-inhibitory activity against certain cells. This points to the potential of halogenated pyridine derivatives in biochemical applications (Korytnyk & Angelino, 1977).
Medicinal Chemistry Building Blocks : Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable as building blocks in medicinal chemistry due to their fluorination and additional functional groups allowing for further functionalization (Surmont et al., 2011).
Antimicrobial Activity : A study by Bhuiyan et al. (2006) on thienopyrimidine derivatives, created through reactions involving heteroaromatic o-aminonitrile, demonstrated pronounced antimicrobial activity. This suggests the potential of similar pyridine-based compounds in antimicrobial applications (Bhuiyan et al., 2006).
Anti-Influenza Virus Activity : Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against the H5N1 strain of the bird flu influenza, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020).
Herbicidal Activity : Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates as herbicidal inhibitors, demonstrating the application of fluorinated pyridine derivatives in agricultural chemistry (Liu et al., 2005).
Tuberculostatic Activity : Foks et al. (2005) used 2-chloro-3-cyanopyrazine, a compound with structural similarities, in synthesizing pyrazine derivatives with potential tuberculostatic properties, indicating possible applications in tuberculosis treatment (Foks et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties , suggesting that this compound may also have diverse ADME properties.
Result of Action
Similar compounds have been found to have a variety of biological activities , suggesting that this compound may also have diverse effects.
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be influenced by the environment.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-12-6-7-22-18(10-12)25-17-5-4-16(26-27-17)23-8-9-24-19(28)14-3-2-13(21)11-15(14)20/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXPVQRIGSNNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.